molecular formula C8H6Cl2O2 B1601392 2,2-Dichloro-1-(3-hydroxyphenyl)ethanone CAS No. 85299-04-3

2,2-Dichloro-1-(3-hydroxyphenyl)ethanone

Cat. No.: B1601392
CAS No.: 85299-04-3
M. Wt: 205.03 g/mol
InChI Key: RKNCCFJWELIYBJ-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(3-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6Cl2O2 It is a derivative of acetophenone, where the phenyl ring is substituted with a hydroxyl group at the third position and the ethanone moiety is substituted with two chlorine atoms at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2,2-Dichloro-1-(3-hydroxyphenyl)ethanone involves the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride as a catalyst. The reaction is carried out in carbon tetrachloride, initially at 0°C and then at room temperature . This method yields the desired compound with a moderate yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzoic acid or 3-hydroxyacetophenone.

    Reduction: Formation of 3-hydroxyphenylethanol.

    Substitution: Formation of various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-1-(3-hydroxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbonyl group can participate in nucleophilic addition reactions. The chlorine atoms can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(3-hydroxyphenyl)ethanone: Similar structure but with only one chlorine atom.

    3,5-Dichloro-2-hydroxyacetophenone: Similar structure with additional chlorine substitution on the phenyl ring.

    4-Hydroxyacetophenone: Lacks the chlorine atoms and has the hydroxyl group at the fourth position.

Uniqueness

2,2-Dichloro-1-(3-hydroxyphenyl)ethanone is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

2,2-dichloro-1-(3-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNCCFJWELIYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514093
Record name 2,2-Dichloro-1-(3-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85299-04-3
Record name 2,2-Dichloro-1-(3-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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